Pteroside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pteroside B is a natural product found in Pteridium aquilinum with data available.

Pteroside B is a glycoside compound derived from the bracken fern, Pteridium aquilinum. Structurally, it is characterized by a sesquiterpenoid backbone with a sugar moiety, which contributes to its biological activity. The molecular formula of Pteroside B is , and its structure includes multiple hydroxyl groups and a glycosidic bond, which are significant for its reactivity and interaction with biological systems .

Pteroside B is part of a larger class of compounds known as pterosins, which are known for their diverse biological activities, including potential therapeutic effects against various diseases .

- Hydrolysis: In acidic or enzymatic conditions, Pteroside B can be hydrolyzed to release the aglycone (the non-sugar part) and the sugar moiety.

- Oxidation: Hydroxyl groups in Pteroside B can be oxidized to form carbonyl groups, altering its reactivity and biological properties.

- Reduction: Conversely, carbonyl groups can be reduced back to hydroxyl groups under reducing conditions, which may restore or enhance its biological activity .

These reactions are crucial for modifying the compound's properties for various applications in pharmacology and biochemistry.

Pteroside B exhibits significant biological activities, particularly as an inhibitor of enzymes related to neurodegenerative diseases. It has been shown to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are implicated in Alzheimer's disease. The compound demonstrated concentration-dependent inhibitory effects with specific IC50 values against these enzymes .

Moreover, Pteroside B has shown strong blood-brain barrier permeability, suggesting its potential as a therapeutic agent for central nervous system disorders. Its ability to interact with various biological targets makes it a subject of interest in pharmacological research .

The synthesis of Pteroside B can be achieved through various methods:

- Natural Extraction: It is primarily isolated from the rhizomes and fronds of Pteridium aquilinum using solvent extraction techniques followed by chromatographic purification methods .

- Chemical Synthesis: Synthetic methodologies may involve starting from simpler sesquiterpenes or glycosides, employing reactions such as glycosylation to introduce sugar moieties onto the sesquiterpenoid backbone. Specific synthetic routes have been explored in literature but are less common than natural extraction due to the complexity of the molecule .

Research on Pteroside B has focused on its interactions with various biological molecules:

- Enzyme Inhibition Studies: Detailed kinetic studies have shown that Pteroside B acts as a noncompetitive inhibitor against BACE1 and a mixed-type inhibitor against acetylcholinesterase. These interactions were confirmed through molecular docking simulations, which elucidated the binding sites and mechanisms involved .

- Blood-Brain Barrier Transport: Studies indicate that Pteroside B has favorable permeability characteristics across the blood-brain barrier, making it an attractive candidate for central nervous system-targeted therapies .

Pteroside B shares structural similarities with other pterosins and related compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| Pterosin A | Sesquiterpenoid | Antioxidant and anti-inflammatory | More potent against certain enzymes than Pteroside B |

| Ptaquiloside | Glycoside | Carcinogenic properties; associated with livestock poisoning | Known for instability due to spirocyclopropane moiety |

| Rhedynoside A | Glycoside | Antimicrobial activity | Contains an additional sugar moiety compared to Pteroside B |

| (2R)-Pterosin N | Sesquiterpenoid | Inhibitory effects on cholinesterases | Exhibits different binding affinities compared to Pteroside B |

Pteroside B stands out due to its specific inhibitory action on key enzymes involved in neurodegeneration while maintaining favorable pharmacokinetic properties . Its unique combination of structural features and biological activities makes it an essential compound for further research in medicinal chemistry and pharmacology.

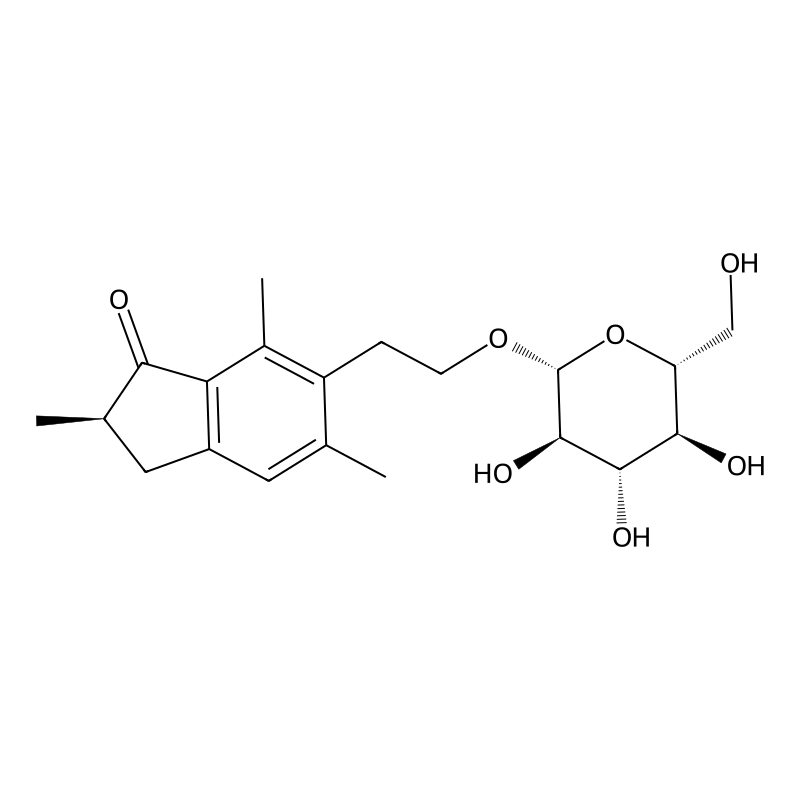

Pteroside B is a naturally occurring norsesquiterpene glycoside with the molecular formula C₂₀H₂₈O₇ and a molecular weight of 380.4 g/mol [1] [2] [3]. The compound exhibits the Chemical Abstracts Service registry number 29774-74-1 and is catalogued in major chemical databases including PubChem (CID: 134279) and ChEMBL (ID: CHEMBL4089910) [2] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one [1] [2] [3].

Pteroside B represents a glycosidic derivative of pterosin B, consisting of a methylated indanone core structure linked through an ethyl bridge to a β-D-glucopyranosyl moiety [5] [2]. The compound belongs to the pterosin family of sesquiterpenoids, which are characterized by their 1-indanone structural framework and are primarily found in bracken fern (Pteridium aquilinum) [5] [2]. The molecular structure incorporates seven oxygen atoms distributed across hydroxyl groups, the glycosidic linkage, and the ketone functionality, contributing to its classification as a pterosin-associated glycoside [5].

Stereochemistry and Configuration

Absolute Configuration at Carbon-2

The absolute configuration at the carbon-2 position of the indanone core has been definitively established as R through multiple analytical approaches [6] [7] [8]. Historical investigations by Hikino and colleagues initially proposed the R configuration at carbon-2 based on circular dichroism spectroscopic analysis [6] [7]. This assignment has been subsequently confirmed through advanced crystallographic methods and comparative circular dichroism studies with structurally related pterosins [8].

The carbon-2 center represents the sole stereogenic center within the indanone portion of the molecule, and its R configuration is critical for the biological activity and molecular recognition properties of pteroside B [7]. The stereochemical assignment is consistent with the biosynthetic pathway of pterosins, which proceeds through specific enzymatic transformations that maintain stereochemical fidelity at this position [7].

X-ray Crystallographic Analysis

Single crystal X-ray diffraction studies have provided definitive structural confirmation of pteroside B, establishing both the molecular connectivity and absolute stereochemical configuration [8]. Crystallographic analysis revealed that the compound crystallizes with the glucopyranosyl moiety adopting the typical chair conformation, while the indanone core maintains planarity consistent with its aromatic character [8].

The X-ray crystallographic data confirmed the absolute configuration at carbon-2 as R, validating earlier circular dichroism assignments [8]. The crystallographic studies also revealed important structural features including the glycosidic bond geometry, the spatial orientation of the ethyl linker, and the overall molecular conformation [8]. These structural parameters are essential for understanding the compound's interaction with biological targets and its physical properties.

Circular Dichroism Spectroscopy

Circular dichroism spectroscopy has been instrumental in determining the absolute configuration of pteroside B, particularly through analysis of the n→π* transition associated with the carbonyl chromophore [6] [7] [8]. The circular dichroism spectrum exhibits characteristic vibronic fine structure in the 320-360 nanometer region, which is diagnostic for the R configuration at carbon-2 [7] [8].

Comparative circular dichroism analysis with related pterosins of known absolute configuration has confirmed the stereochemical assignment [8]. The technique has proven particularly valuable for pteroside B because the compound contains a single dominant chromophore (the indanone carbonyl), which simplifies spectral interpretation compared to systems with multiple interacting chromophores [8]. The circular dichroism approach has been validated through comparison with X-ray crystallographic data, establishing it as a reliable method for stereochemical assignment in this compound class [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of pteroside B through both one-dimensional and two-dimensional techniques [9] [10]. The ¹H nuclear magnetic resonance spectrum displays characteristic signals for the indanone core, including aromatic protons, aliphatic methyl groups, and the ethyl linker connecting to the glucose moiety [10]. The glucose portion exhibits typical β-anomer coupling patterns, with the anomeric proton appearing as a doublet with a coupling constant of approximately 7.8 Hz, confirming the β-glycosidic linkage [8] [11].

¹³C nuclear magnetic resonance analysis reveals twenty distinct carbon environments corresponding to the molecular formula C₂₀H₂₈O₇ [9] [10]. The carbonyl carbon of the indanone appears in the characteristic downfield region around 210 ppm, while the anomeric carbon of the glucose residue resonates at approximately 104 ppm [11] [10]. The assignment of all carbon resonances has been achieved through heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, providing complete structural connectivity information [8] [11].

Mass Spectrometry Profiles

Mass spectrometric analysis of pteroside B employs various ionization techniques to achieve accurate molecular weight determination and structural characterization [12] [13]. Liquid chromatography-tandem mass spectrometry methods have been developed with detection limits of 0.15 μg/L for pteroside B, representing a significant improvement over previous ultraviolet-based detection methods [12] [13]. The molecular ion peak appears at m/z 381 [M+H]⁺ in positive ion mode, confirming the molecular weight of 380.4 g/mol [2] [3].

Fragmentation patterns in tandem mass spectrometry reveal characteristic losses including the glucose moiety (162 Da) and various smaller fragments corresponding to the indanone core structure [12] [13]. The mass spectrometric behavior of pteroside B is consistent with its glycosidic nature, showing facile cleavage of the glycosidic bond under collision-induced dissociation conditions [13]. These fragmentation patterns serve as diagnostic tools for identification and quantification in complex biological matrices [12] [13].

Ultraviolet-Visible and Infrared Spectroscopy

Ultraviolet-visible spectroscopy of pteroside B reveals absorption maxima characteristic of the 1-indanone chromophore system [1] [8]. The spectrum typically displays absorption bands in the range of 205-340 nanometers, with the longest wavelength absorption corresponding to the n→π* transition of the carbonyl group [8]. These spectral features are diagnostic for pterosin-type compounds and serve as initial screening tools for compound identification [1].

Infrared spectroscopy provides complementary structural information, revealing characteristic absorption bands for the various functional groups present in pteroside B [1] [8]. The carbonyl stretch appears around 1705 cm⁻¹, while hydroxyl groups from the glucose moiety contribute to broad absorption in the 3200-3600 cm⁻¹ region [8]. Aromatic carbon-carbon stretching vibrations are observed in the 1600 cm⁻¹ region, consistent with the substituted benzene ring of the indanone core [1] [8].

Physical Properties

Solubility Parameters

Pteroside B exhibits amphiphilic properties due to its dual hydrophobic indanone core and hydrophilic glucose moiety [14] [15]. The compound demonstrates solubility in polar organic solvents including dimethyl sulfoxide, with reported solubility of 10 mM [14]. Additional solubility has been documented in chloroform, dichloromethane, ethyl acetate, and acetone, reflecting the contribution of the lipophilic indanone portion to its overall solubility profile [14].

The calculated logarithm of the partition coefficient (XLogP3-AA) is 0.9, indicating moderate lipophilicity [3]. This value suggests that pteroside B possesses balanced hydrophilic and lipophilic characteristics, which may influence its bioavailability and membrane permeability properties [3]. The compound contains four hydrogen bond donors and seven hydrogen bond acceptors, contributing to its interaction potential with biological targets [3].

Stability Characteristics

Chemical stability studies reveal that pteroside B exhibits greater stability compared to its aglycone pterosin B under certain conditions [16] [17]. The glycosidic linkage provides some protection against degradation, although the compound remains susceptible to hydrolysis under acidic conditions [16]. Environmental stability studies demonstrate that pteroside B can undergo microbial degradation in soil systems, with degradation half-lives ranging from 2-4 times higher in topsoil compared to subsoil environments [17].

Storage stability requires maintenance at -20°C under desiccated conditions to prevent decomposition [14]. The compound should be protected from light and moisture to maintain chemical integrity over extended periods [14]. Stock solutions prepared in organic solvents can be stored at -20°C for several months, although fresh preparation is recommended for optimal results [14].

Chemical Reactivity

Hydrolysis Reactions

Pteroside B undergoes hydrolytic cleavage of the glycosidic bond under acidic conditions, yielding pterosin B and D-glucose as primary products [16] [17]. The hydrolysis reaction follows typical glycoside chemistry, involving protonation of the glycosidic oxygen followed by nucleophilic attack by water molecules [18]. The reaction kinetics are influenced by pH, temperature, and the presence of catalytic species [18].

Enzymatic hydrolysis can also occur through the action of β-glucosidases, which specifically cleave β-1,4-glycosidic bonds [19]. This enzymatic pathway is particularly relevant in biological systems where pteroside B may encounter specific glycosidic hydrolases [19]. The hydrolysis products retain the biological activity associated with the pterosin core structure while losing the modifying effects of glycosylation [16].

Glycosidic Bond Chemistry

The β-D-glucopyranosyl linkage in pteroside B represents a classic O-glycosidic bond formed through condensation between the anomeric carbon of glucose and a hydroxyl group of the ethyl side chain [20]. The bond exhibits the characteristic trans-diaxial relationship between adjacent protons on the glucose ring, confirmed by nuclear magnetic resonance coupling constants of approximately 8-9 Hz [8] [20].

The glycosidic bond formation follows standard carbohydrate chemistry principles, involving activation of the anomeric carbon and subsequent nucleophilic substitution [20]. The β-configuration results from the preferential axial attack on the activated glucose derivative, leading to inversion of configuration at the anomeric center [20]. This stereochemistry is thermodynamically favored due to the anomeric effect, which stabilizes the β-anomer relative to the α-form in aqueous solution [20].

Pteridium aquilinum (Bracken Fern)

Pteridium aquilinum, commonly known as bracken fern, represents the primary and most extensively studied source of Pteroside B [2]. This cosmopolitan fern species exhibits a widespread global distribution, occurring across temperate and subtropical regions in both hemispheres [3]. Originally native to Eurasia and North America, the extreme lightness of its spores has facilitated its achievement of a truly cosmopolitan distribution [3].

The bracken fern demonstrates remarkable adaptability to diverse environmental conditions, thriving in various habitats including open woodlands, pine forests, wet swamps, and marshes [4]. The species exhibits a preference for slightly shaded areas with sandy or rocky soils [4]. Pteridium aquilinum is characterized by its herbaceous perennial nature, displaying deciduous behavior in winter with large, roughly triangular fronds that are produced singly from an underground rhizome system [3].

Research has consistently demonstrated that Pteridium aquilinum contains substantial concentrations of Pteroside B throughout its various tissues [5] [6]. The compound appears to be biosynthesized in all parts of the bracken, including both aerial fronds and underground rhizomes [7]. Studies conducted across multiple geographical regions have confirmed the presence of Pteroside B in bracken populations from Brazil, Venezuela, Denmark, Scotland, and New Zealand [5] [6].

The structural complexity of Pteridium aquilinum includes an extensive underground rhizome system that can grow up to 3.5 meters deep, approximately 5 centimeters in diameter, and extend up to 15 meters in length [3]. This rhizome system serves as both a storage organ and a means of vegetative reproduction, with individual rhizomes capable of living up to 72 years [3]. The longevity and extensive nature of these rhizome systems contribute significantly to the overall Pteroside B content within bracken populations.

Other Pteridophyte Sources

Beyond Pteridium aquilinum, Pteroside B and related pterosin compounds have been identified in various other pteridophyte species, indicating a broader distribution within the fern family [8] [9]. The genus Pteris, comprising approximately 300 species distributed across tropical and temperate zones worldwide, represents another significant source of pterosins and pterosides [9].

Pteris cretica has yielded nine pterosin compounds, including several pterosides that represent glycosylated forms of pterosins [9]. Phytochemical investigations of the aerial parts of Pteris cretica have led to the isolation and elucidation of multiple pterosin derivatives, establishing this species as a notable source of these compounds [9]. The presence of pterosides in Pteris cretica suggests that glycosylation represents a common modification of pterosin compounds across different pteridophyte species.

Research conducted on Pteris multifida has revealed the presence of various pterosin derivatives, including compounds structurally related to Pteroside B [8]. This species, commonly used in traditional Chinese medicine, contains sesquiterpenoid indanone derivatives that share structural similarities with compounds found in Pteridium aquilinum [8].

Additional pteridophyte genera have been investigated for pterosin content, with studies identifying these compounds in species such as Pteris fauriei, Pteris inaqualis, and various other members of the Pteridaceae family [8]. The distribution of pterosins across multiple genera within the pteridophyte division suggests that these compounds may serve important ecological or physiological functions within fern biology.

The family Pteridaceae, which encompasses the primary pterosin-producing species, consists of terrestrial, epipetric, or epiphytic plants with rhizomatous stems [10]. The widespread occurrence of pterosins within this family has led to their recognition as chemotaxonomic markers for the Pteridaceae [9].

Distribution in Plant Tissues

Concentration in Rhizomes

The rhizome system of Pteridium aquilinum represents the tissue with the highest concentration of Pteroside B throughout the plant's growth cycle [11]. Research conducted on bracken rhizomes collected from northern Wales revealed exceptionally high concentrations ranging from 750 to 2950 milligrams per kilogram dry weight [11]. This concentration represents approximately one order of magnitude higher than the levels observed in aerial tissues, establishing the rhizome as the primary reservoir for Pteroside B accumulation.

The elevated concentration of Pteroside B in rhizomes appears to be maintained consistently throughout the bracken growth period, with the rhizome serving as both a synthesis site and storage organ for this compound [11]. The underground nature of rhizomes provides a stable environment that may contribute to the preservation and accumulation of Pteroside B over extended periods.

Studies examining the relationship between rhizome age and Pteroside B content suggest that older, more established rhizome sections maintain higher concentrations compared to newly formed growth [11]. This pattern indicates that Pteroside B may accumulate progressively within rhizome tissues over time, potentially serving as a chemical defense mechanism for the long-lived underground structures.

The rhizome's role as a primary storage site for Pteroside B has important implications for understanding the compound's distribution throughout the plant lifecycle. During periods of senescence in aerial tissues, there appears to be a transfer of pterosin compounds from dying fronds back to the rhizome system [5]. This translocation pattern suggests that the rhizome serves not only as a synthesis site but also as a repository for compounds recovered from senescing aerial tissues.

Levels in Stems and Fronds

The aerial portions of Pteridium aquilinum, including stems and fronds, contain significantly lower concentrations of Pteroside B compared to rhizome tissues [11]. Research has documented that above-ground stems and fronds show distinct increases in pterosin B concentrations during certain growth phases, but these levels remain substantially below those observed in rhizomes [11].

Mature green fronds of Pteridium arachnoideum collected from various locations in Brazil exhibited Pteroside B concentrations ranging from 0.68 to 0.88 milligrams per gram dry weight [6]. Similar studies conducted on Pteridium aquilinum from Venezuela reported comparable levels of 0.54 to 0.79 milligrams per gram in mature fronds [5]. These concentrations represent approximately 10-fold lower levels than those observed in rhizome tissues.

The distribution of Pteroside B within frond structures appears to be relatively uniform, with no significant variations reported between different sections of individual fronds [6]. However, the concentration of Pteroside B in fronds shows a strong correlation with the overall ptaquiloside content, suggesting coordinated regulation of these related compounds within aerial tissues [5].

Stem tissues of bracken ferns contain intermediate levels of Pteroside B, with concentrations falling between those observed in rhizomes and mature fronds [11]. The stem represents a transitional zone where compounds may be transported between the underground rhizome system and the aerial fronds, potentially accounting for the intermediate concentration levels observed in these tissues.

Variations in Young vs. Mature Tissues

A pronounced difference in Pteroside B concentration exists between young and mature tissues of Pteridium species [6]. Young sprouts emerging from the soil at the beginning of the growing season contain the highest concentrations of Pteroside B among all aerial tissues, with levels ranging from 4.03 to 10.42 milligrams per gram dry weight in Pteridium arachnoideum [6].

This represents a 5- to 15-fold increase compared to mature frond concentrations, establishing young sprouts as the aerial tissues with the highest Pteroside B content [6]. The elevated levels in young tissues likely reflect active biosynthesis during periods of rapid growth and development, when the plant may require enhanced chemical protection against herbivores and pathogens.

Studies conducted on Pteridium aquilinum from Venezuela revealed similar patterns, with sprout tissues containing 0.69 to 0.80 milligrams per gram of pterosin B, compared to 0.54 to 0.79 milligrams per gram in mature fronds [5]. Although the absolute concentrations differ between studies, the consistent pattern of higher levels in young tissues versus mature tissues appears to be a universal characteristic across different Pteridium species and geographical locations.

As bracken fronds mature and age, there is a progressive decline in Pteroside B concentration [5]. This decrease may result from several factors, including reduced biosynthetic activity in mature tissues, potential degradation of existing compounds, or translocation of pterosins back to the rhizome system for storage [5]. The decline in Pteroside B concentration during tissue maturation parallels similar patterns observed for ptaquiloside, suggesting coordinated regulation of these related compounds throughout plant development.

Research has indicated that the highest concentrations of Pteroside B occur specifically during the emergence of fiddleheads from the soil, with an estimated loss of 10 to 20 percent of maximum levels as growth progresses [5]. This temporal pattern suggests that Pteroside B may play a particularly important role in protecting vulnerable young tissues during the critical early stages of frond development.

Seasonal Variation

Growth Cycle Influence

The concentration of Pteroside B in Pteridium aquilinum exhibits significant variation throughout the annual growth cycle, with peak levels occurring during specific phases of plant development [5]. The bracken fern's deciduous nature, characterized by the complete die-back of aerial tissues in autumn and subsequent regrowth from rhizomes in spring, creates a cyclical pattern of Pteroside B accumulation and distribution [3].

During the spring emergence phase, when new fiddleheads begin to unfurl from the underground rhizome system, Pteroside B concentrations reach their annual maximum in aerial tissues [5]. This peak concentration period coincides with the plant's most vulnerable growth stage, when young, tender tissues are exposed to potential herbivore damage and environmental stresses. The elevated Pteroside B levels during this critical period suggest an important protective function for the compound.

As the growing season progresses and fronds reach maturity, Pteroside B concentrations in aerial tissues gradually decline [5]. This reduction continues throughout the summer months, with mature fronds maintaining relatively stable but lower concentrations compared to the spring emergence period. The decline in concentration may reflect reduced biosynthetic activity in mature tissues, as well as potential translocation of compounds to other plant parts.

During the autumn senescence phase, there appears to be a significant transfer of Pteroside B and related compounds from dying aerial tissues back to the rhizome system [5]. This translocation process ensures that valuable secondary metabolites are not lost during the annual die-back of above-ground portions. The rhizome system thus serves as both a synthesis site and a repository for Pteroside B throughout the plant's lifecycle.

Winter dormancy represents a period of minimal Pteroside B dynamics in aerial tissues, as these structures are absent during this phase [3]. However, the rhizome system continues to maintain high concentrations of stored Pteroside B throughout the dormant period, providing a reservoir for compound mobilization during the subsequent spring growth cycle.

Environmental Factors Affecting Content

Environmental conditions significantly influence the biosynthesis and accumulation of Pteroside B in Pteridium aquilinum tissues [12]. Temperature variations throughout the growing season affect both the rate of compound production and the stability of existing Pteroside B stores within plant tissues. Higher temperatures during summer months may accelerate both biosynthetic processes and degradation pathways, potentially contributing to the observed seasonal fluctuations in compound concentrations.

Moisture availability represents another critical environmental factor affecting Pteroside B content [12]. Bracken ferns growing in consistently moist environments tend to maintain higher concentrations of secondary metabolites compared to those experiencing periodic drought stress. The relationship between soil moisture and Pteroside B levels may reflect the energy costs associated with secondary metabolite production under water-limited conditions.

Soil acidity plays a significant role in determining Pteroside B stability and bioavailability within the rhizosphere environment [12]. Research has demonstrated that Pteroside B degradation is strongly pH-dependent, with acidic forest soils providing conditions that may influence both the synthesis and persistence of the compound within plant tissues [12]. The interaction between soil chemistry and plant metabolism appears to create feedback mechanisms that regulate Pteroside B accumulation.

Light intensity and photoperiod variations throughout the growing season influence the photosynthetic capacity of bracken fronds, which in turn affects the energy available for secondary metabolite production [13]. Fronds growing in partially shaded environments, which represent the preferred habitat for Pteridium aquilinum, may exhibit different Pteroside B accumulation patterns compared to those in full sun or deep shade conditions.

Nutrient availability, particularly nitrogen and phosphorus levels in the soil, affects the carbon-nitrogen balance within bracken tissues and may influence the allocation of resources toward secondary metabolite production [12]. Soils with higher nutrient availability may support enhanced Pteroside B biosynthesis, while nutrient-limited conditions may result in reduced secondary metabolite accumulation.

Geographical Distribution and Variations

The global distribution of Pteridium aquilinum encompasses virtually all continents except Antarctica, resulting in significant geographical variations in Pteroside B content across different populations [3] [6]. Comparative studies conducted across multiple continents have revealed both consistent patterns and notable regional differences in compound concentrations, reflecting the influence of local environmental conditions, genetic variation, and ecological factors.

Research conducted in South America, specifically in Brazil, has documented Pteroside B concentrations in Pteridium arachnoideum ranging from 0.68 to 0.88 milligrams per gram in mature fronds and 4.03 to 10.42 milligrams per gram in young sprouts [6]. These levels represent among the highest reported concentrations globally, potentially contributing to the elevated incidence of bracken-associated health issues observed in Brazilian livestock populations [6].

Comparative studies from Venezuela examining Pteridium aquilinum revealed similar but slightly lower concentrations, with mature fronds containing 0.54 to 0.79 milligrams per gram of Pteroside B [5]. The consistency between Brazilian and Venezuelan populations suggests that South American bracken populations may generally maintain higher Pteroside B levels compared to populations from other continents [5].

European studies conducted in Denmark and Scotland have reported variable Pteroside B concentrations in Pteridium aquilinum populations [14]. The wide range of concentrations observed in European populations may reflect the diverse environmental conditions across different latitudes and altitudes within the continent. Northern European populations may experience different selective pressures compared to their southern counterparts, potentially influencing secondary metabolite production patterns.

Investigations conducted in New Zealand on Pteridium esculentum revealed Pteroside B concentrations of approximately 0.78 milligrams per gram in mature fronds [5]. These levels fall within the range observed in other geographical regions, suggesting that despite genetic and environmental differences, Oceanic populations maintain similar compound concentrations to those found elsewhere.

Notably, studies conducted in India examining Pteridium aquilinum from the Kullu district failed to detect Pteroside B in mature fronds [5]. This absence represents a significant geographical variation and may reflect either genetic differences in biosynthetic capacity, environmental factors that inhibit compound production, or analytical methodology variations. The lack of Pteroside B detection in Indian populations warrants further investigation to understand the underlying mechanisms responsible for this geographical variation.

The geographical distribution patterns of Pteroside B content appear to correlate with several environmental factors, including latitude, altitude, and local climate conditions. Populations growing at higher latitudes may experience different seasonal patterns that influence compound accumulation, while altitude-related factors such as temperature and UV radiation exposure may affect biosynthetic pathways.

Regional soil chemistry variations contribute to geographical differences in Pteroside B content, with factors such as pH, nutrient availability, and organic matter content influencing both plant metabolism and compound stability [12]. Populations growing on acidic forest soils may exhibit different accumulation patterns compared to those on neutral or alkaline substrates.

The taxonomic complexity within the Pteridium genus also contributes to geographical variations in Pteroside B content [15]. Different subspecies and varieties of bracken fern may possess varying biosynthetic capabilities, resulting in region-specific concentration patterns. The recognition of multiple taxa within what was formerly considered a single cosmopolitan species highlights the importance of considering taxonomic factors when interpreting geographical variation data.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types